molecular formula C12H22N2 B13962844 8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane

8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane

Katalognummer: B13962844
Molekulargewicht: 194.32 g/mol
InChI-Schlüssel: OADZKYCOKBUSTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes a cyclopropyl group and a diazaspirodecane core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane typically involves the reaction of cyclopropylamine with a suitable precursor, such as 2-methyl-2,8-diazaspiro[4.5]decane. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the spiro compound .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison: 8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different substituents and, consequently, different chemical and biological properties .

Eigenschaften

Molekularformel

C12H22N2

Molekulargewicht

194.32 g/mol

IUPAC-Name

8-cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane

InChI

InChI=1S/C12H22N2/c1-13-7-4-12(10-13)5-8-14(9-6-12)11-2-3-11/h11H,2-10H2,1H3

InChI-Schlüssel

OADZKYCOKBUSTP-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(C1)CCN(CC2)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.